molecular formula C24H21N3O3S2 B11366587 2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-N-phenylacetamide

2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11366587
M. Wt: 463.6 g/mol
InChI Key: HGFKDVYJZSCVKY-UHFFFAOYSA-N
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Description

2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that features a unique structure combining imidazole, sulfonyl, and phenyl groups

Preparation Methods

The synthesis of 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the imidazole ring: This can be achieved by the condensation of glyoxal with aniline derivatives under acidic conditions.

    Sulfonylation: The imidazole derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.

    Thioether formation: The sulfonylated imidazole is then treated with thiol reagents to form the thioether linkage.

    Acetamide formation: Finally, the compound is reacted with phenylacetyl chloride to introduce the acetamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nitric acid, halogens (chlorine, bromine).

Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity, including antimicrobial and anticancer properties.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole and sulfonyl groups.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-PHENYLACETAMIDE can be compared with similar compounds such as:

    4-Methylbenzenesulfonyl chloride: A simpler sulfonyl compound used in organic synthesis.

    N-Phenylacetamide: A basic acetamide derivative with different functional groups.

    Imidazole derivatives: Compounds containing the imidazole ring, which are widely studied for their biological activity.

The uniqueness of 2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-PHENYLACETAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C24H21N3O3S2/c1-17-12-14-20(15-13-17)32(29,30)24-23(26-22(27-24)18-8-4-2-5-9-18)31-16-21(28)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,28)(H,26,27)

InChI Key

HGFKDVYJZSCVKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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